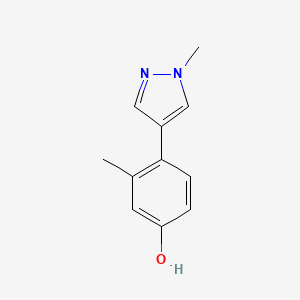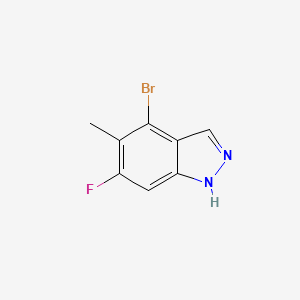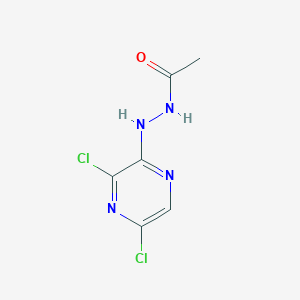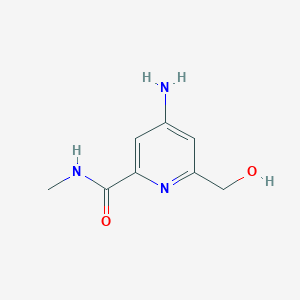![molecular formula C12H15BrN2O B13904267 1-(4-Bromo-2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)-2,2-dimethyl-propan-1-one](/img/structure/B13904267.png)
1-(4-Bromo-2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)-2,2-dimethyl-propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)-2,2-dimethyl-propan-1-one is a heterocyclic compound that features a brominated pyrrolopyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the bromine atom and the pyrrolopyridine structure makes it a versatile intermediate for various chemical reactions and potential therapeutic agents.
Vorbereitungsmethoden
The synthesis of 1-(4-Bromo-2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)-2,2-dimethyl-propan-1-one typically involves multi-step processes. One common method includes the following steps:
Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as pyrrole and pyridine derivatives.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.
Analyse Chemischer Reaktionen
1-(4-Bromo-2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)-2,2-dimethyl-propan-1-one undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, lithium aluminum hydride (LiAlH4) for reduction, and various bases and acids for substitution and cyclization reactions. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)-2,2-dimethyl-propan-1-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)-2,2-dimethyl-propan-1-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrrolopyridine core play crucial roles in binding to these targets, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromo-2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)-2,2-dimethyl-propan-1-one can be compared with other brominated pyrrolopyridine derivatives:
4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2-ol: Similar in structure but differs in the position of the bromine atom and the presence of a hydroxyl group.
1-(4-Bromo-phenyl)-3-(pyridin-2-ylsulfanyl)-pyrrolidine-2,5-dione: Contains a brominated phenyl ring and a pyrrolidine core, highlighting the diversity in brominated heterocycles.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 2,2-dimethyl-propan-1-one moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H15BrN2O |
|---|---|
Molekulargewicht |
283.16 g/mol |
IUPAC-Name |
1-(4-bromo-2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C12H15BrN2O/c1-12(2,3)11(16)15-5-4-8-9(13)6-14-7-10(8)15/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
ULNPUWBXPCKPGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)N1CCC2=C(C=NC=C21)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Chlorophenoxy)acetyl]-3-methylpiperazine hydrochloride](/img/structure/B13904199.png)

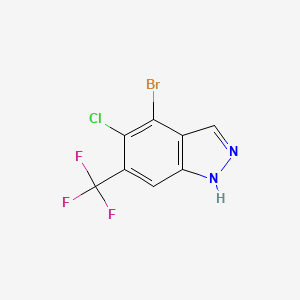
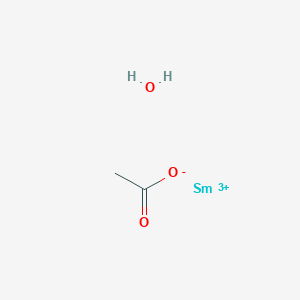

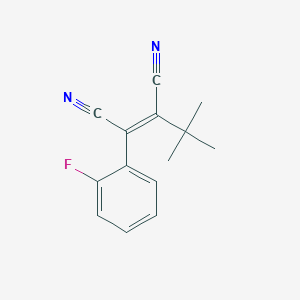
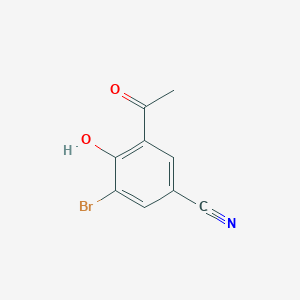
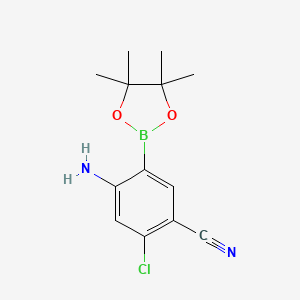
![N-{[1-(Isoquinolin-1-yl)cyclohexa-2,4-dien-1-yl]methylidene}hydroxylamine](/img/structure/B13904242.png)
